Tetraiodophthalic anhydride

概要

説明

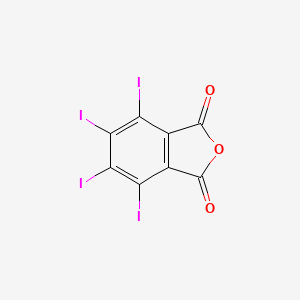

Tetraiodophthalic anhydride is an organic compound with the molecular formula C8I4O3 It is a derivative of phthalic anhydride, where four iodine atoms are substituted at the 4, 5, 6, and 7 positions of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: Tetraiodophthalic anhydride can be synthesized through the iodination of phthalic anhydride. The process involves the use of iodine and fuming sulfuric acid as reagents. The reaction is carried out in a three-necked flask with ground-glass joints, where phthalic anhydride, iodine, and fuming sulfuric acid are heated in a water bath. The temperature is gradually increased to facilitate the reaction, and the mixture is cooled and reheated multiple times to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of fuming sulfuric acid and controlled heating conditions are critical for achieving high yields and purity of the product.

化学反応の分析

Types of Reactions: Tetraiodophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The presence of iodine atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines and alcohols can react with this compound to form amides and esters, respectively. These reactions typically occur under mild heating conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce this compound to the corresponding tetraiodophthalic acid.

Hydrolysis: In the presence of water, this compound hydrolyzes to form tetraiodophthalic acid.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

Tetraiodophthalic Acid: Formed through reduction or hydrolysis reactions.

科学的研究の応用

Organic Synthesis

Tetraiodophthalic anhydride serves as an important intermediate in organic synthesis due to its reactivity and ability to form various derivatives. It can undergo nucleophilic substitution reactions, which are valuable in the synthesis of complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The iodine atoms can be replaced with various nucleophiles, leading to the formation of substituted phthalic anhydrides.

- Formation of Polymeric Materials: this compound can be polymerized to create materials with specific properties suitable for coatings and adhesives.

Materials Science

In materials science, this compound is utilized in the production of high-performance polymers and resins. Its unique structure imparts desirable thermal and mechanical properties to the resulting materials.

Applications:

- Thermosetting Resins: Used in the formulation of thermosetting resins that exhibit high thermal stability.

- Composites: Incorporated into composite materials for aerospace and automotive applications due to its lightweight and strength-enhancing properties.

Medicinal Chemistry

This compound has been investigated for its potential medicinal applications, particularly in drug design and development. Its ability to form conjugates with biomolecules makes it a candidate for targeted drug delivery systems.

Case Studies:

- Drug Conjugation: Research has demonstrated that this compound can be conjugated with therapeutic agents to enhance their solubility and bioavailability.

- Antitumor Activity: Studies have shown that derivatives of this compound exhibit antitumor properties, making them candidates for further pharmacological evaluation.

Environmental Applications

The compound's reactivity also extends to environmental applications, particularly in the remediation of pollutants. Its ability to form stable complexes with heavy metals suggests potential use in environmental cleanup processes.

Research Findings:

- Heavy Metal Sequestration: this compound has been studied for its effectiveness in sequestering heavy metals from contaminated water sources, providing a pathway for environmental remediation.

Data Tables

| Application Area | Specific Use | Properties Enhanced |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution | Reactivity with nucleophiles |

| Materials Science | Thermosetting resins | High thermal stability |

| Medicinal Chemistry | Drug conjugation | Enhanced solubility and bioavailability |

| Environmental Applications | Heavy metal sequestration | Complex formation with pollutants |

作用機序

The mechanism of action of tetraiodophthalic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The presence of iodine atoms enhances the reactivity of the compound by making the carbonyl carbon more electrophilic .

類似化合物との比較

Phthalic Anhydride: The parent compound, which lacks the iodine substitutions.

Tetrabromophthalic Anhydride: A similar compound where bromine atoms are substituted instead of iodine.

Tetrafluorophthalic Anhydride: A fluorinated analog with different reactivity and properties.

Uniqueness: Tetraiodophthalic anhydride is unique due to the presence of four iodine atoms, which significantly alter its chemical properties compared to its analogs. The high atomic number of iodine makes it particularly useful in applications requiring high-density materials, such as radiopaque agents in medical imaging.

生物活性

Tetraiodophthalic anhydride (TIPA) is a halogenated derivative of phthalic anhydride, characterized by the presence of four iodine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into the biological activity of TIPA, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

TIPA has a molecular formula of CIO and is known for its unique structural characteristics that influence its reactivity and biological interactions. The presence of iodine atoms enhances its electrophilic properties, making it a candidate for various chemical reactions and biological applications.

Antimicrobial Properties

Research has indicated that TIPA exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the halogenation enhances its ability to disrupt microbial cell membranes. The mechanism of action is believed to involve the formation of reactive iodine species that can damage microbial DNA and proteins .

Cytotoxicity and Anti-cancer Potential

Cytotoxicity assays have demonstrated that TIPA can induce apoptosis in cancer cell lines. A notable study reported that TIPA treatment resulted in increased levels of reactive oxygen species (ROS) within cells, triggering apoptotic pathways. The compound was shown to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential as an anti-cancer agent .

Inflammatory Response Modulation

TIPA has also been investigated for its role in modulating inflammatory responses. In vitro studies revealed that TIPA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential therapeutic application in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Inflammatory modulation | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A study conducted on TIPA's antimicrobial properties showed a significant reduction in bacterial growth (up to 90% inhibition) against Staphylococcus aureus and Escherichia coli when treated with varying concentrations of TIPA.

- Cancer Cell Line Studies : In experiments with MCF-7 cells, TIPA demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment.

- Inflammatory Response : A recent investigation into TIPA's effects on RAW 264.7 macrophages indicated a reduction in IL-6 levels by up to 50% after 24 hours of exposure to 10 µM TIPA.

The biological activities of TIPA are largely attributed to its ability to form reactive intermediates upon metabolic activation. The iodine atoms facilitate electrophilic substitutions and enable interactions with nucleophilic sites on biomolecules, leading to cellular damage or modulation of biological pathways.

特性

IUPAC Name |

4,5,6,7-tetraiodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8I4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIMKEGZFOQVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1I)I)I)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8I4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060897 | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-80-4 | |

| Record name | Tetraiodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Tetraiodophthalic Anhydride and are there any spectroscopic studies available?

A1: this compound features an anhydride functional group fused to a benzene ring with four iodine atoms substituting the remaining hydrogens. While a molecular formula is not explicitly provided in the abstracts, it can be deduced as C8I4O3 with a molecular weight of 667.77 g/mol. Spectroscopic data, particularly infrared (IR) and Raman spectra, are available for this compound and some of its derivatives like potassium tetraiodophthalimide and N-d-tetraiodophthalimide [].

Q2: What makes this compound a strong electron acceptor and how does this influence its interactions?

A2: [] this compound acts as a strong electron acceptor due to the presence of the four iodine atoms. These halogen atoms, with their high electronegativity, pull electron density away from the aromatic ring and the anhydride group, creating an electron-deficient center. This property facilitates the formation of charge-transfer complexes with electron-rich molecules like naphthalene. The strength of this interaction, measured by stability constants, is greater for this compound compared to its tetrachloro and tetrabromo counterparts, highlighting the influence of iodine on its electron-accepting ability [].

Q3: How does complexation with this compound affect the photophysical properties of compounds like naphthalene?

A3: [] Complexation with this compound enhances intersystem crossing in molecules like naphthalene. This is observed as an increase in phosphorescence intensity when naphthalene forms a complex with heavy-atom-containing acceptors like this compound. The heavy atom effect, induced by the iodine atoms, facilitates the spin-forbidden transition from the excited singlet state to the triplet state, resulting in enhanced phosphorescence [].

Q4: Are there concerns regarding the stability and reactivity of this compound?

A4: [] While this compound is a potent electron acceptor, it exhibits high reactivity with water, readily undergoing hydrolysis. This susceptibility to hydrolysis poses challenges for its persistence in the environment and its potential for bioaccumulation. The presence of moisture, even in trace amounts, can rapidly degrade the anhydride, making its long-term stability a concern [].

Q5: How does the structure of this compound relate to its potential applications?

A5: [, ] this compound, with its four iodine atoms, presents itself as a potential source for radio-opaque compounds, particularly for applications like hepatolienography []. The presence of iodine, a heavy atom with X-ray absorbing properties, makes its derivatives attractive for contrast-enhanced imaging techniques. Furthermore, the anhydride functionality offers a site for chemical modification, allowing the synthesis of various derivatives with tailored properties [].

Q6: Are there alternative methods available for the synthesis of this compound?

A6: [] Yes, a new method for the preparation of this compound has been proposed. While the specifics of this method are not elaborated upon in the abstract, its existence suggests ongoing efforts to optimize the synthesis of this compound []. The development of alternative synthetic routes is crucial for improving the accessibility and potentially reducing the environmental impact of producing this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。